2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBZHOKPLRYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid molecule that combines the pharmacologically active moieties of quinazolinone and oxadiazole. This article provides an overview of its biological activities based on current research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step reaction involving the formation of the quinazolinone core and the incorporation of the oxadiazole unit. The presence of difluorophenyl and propyl groups enhances its biological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Quinazolinone derivatives have demonstrated significant anticancer properties. Studies indicate that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, a related compound showed an IC50 value of 7.52 µM against HeLa cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6a | HeLa | 7.52 | High |
| 6b | HeLa | N/A | Mild |
| 6c | HeLa | N/A | Mild |
The mechanism of action often involves the inhibition of DNA repair enzymes or interference with cellular signaling pathways that regulate cell proliferation .
Anti-inflammatory Effects
Quinazolinone derivatives also show anti-inflammatory properties. They can inhibit COX enzymes and other inflammatory mediators, which are crucial in the pathogenesis of various inflammatory diseases. The structural modifications in compounds like This compound may enhance these effects due to their ability to modulate inflammatory pathways .
Case Studies
A study focusing on quinazolinone-based hybrids demonstrated that specific substitutions on the quinazolinone ring significantly affected biological activity. For example, the introduction of different substituents led to variations in anticancer potency and selectivity against certain cell lines .
Another relevant study examined the synthesis of oxadiazole derivatives and their biological evaluations, highlighting their potential as therapeutic agents against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . Quinazoline-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study demonstrated that quinazoline derivatives possess potent antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
In addition to anticancer applications, quinazoline derivatives are also being explored for their antimicrobial properties. The compound's structural features may contribute to its efficacy against bacterial and fungal strains.
- Research Insights : A synthesis study indicated that modifications to the quinazoline structure can enhance antimicrobial activity. The incorporation of difluorophenyl and oxadiazole moieties has been linked to improved activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The presence of specific functional groups can significantly influence biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Difluorophenyl | Enhances lipophilicity and potency |
| Oxadiazole | Contributes to bioactivity through interaction with biological targets |
| Thioether linkage | May improve metabolic stability |
Computational Studies
Computational methods, including molecular docking and QSAR (Quantitative Structure-Activity Relationship), have been employed to predict the binding affinity of this compound to various biological targets.
- Molecular Docking Results : Docking studies revealed that the compound binds effectively to kinase targets, suggesting a mechanism for its anticancer activity. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site .
Case Study 1: Anticancer Efficacy
A recent publication reported on a series of synthesized quinazoline derivatives, including the compound of interest. In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of modified quinazolines against clinical isolates of bacteria. The results showed that certain derivatives had significant inhibitory effects, suggesting that further development could lead to new antimicrobial therapies .
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its quinazolinone-oxadiazole hybrid structure, distinguishing it from other heterocyclic derivatives. Key structural analogs include:
Key Observations :
Mechanistic Insights :
Physicochemical Properties
Comparative data for solubility, stability, and molecular properties:
Key Notes:
- The quinazolinone core may confer higher metabolic stability than ’s chromenone derivatives due to reduced oxidative susceptibility .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one?
- Methodological Answer : The synthesis typically involves sequential steps: (i) Oxadiazole Formation : Cyclocondensation of 3,4-difluorobenzamide with hydroxylamine to form the 1,2,4-oxadiazole core . (ii) Thioether Linkage : Reaction of the oxadiazole intermediate with a thiol-containing quinazolinone derivative under basic conditions (e.g., K₂CO₃ in DMF) to establish the thioether bond . (iii) Propyl Group Introduction : Alkylation of the quinazolinone nitrogen using 1-bromopropane in the presence of a phase-transfer catalyst .
Q. How can structural integrity and purity of the compound be validated?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., oxadiazole C=O at ~165 ppm in ¹³C NMR) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
Advanced Research Questions
Q. How should researchers optimize reaction conditions to improve synthesis yield?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance thioether bond formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for quinazolinone alkylation; DMF typically yields >85% .
- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) for oxadiazole cyclization, reducing reaction time from 12 h to 2 h .
Q. What computational approaches predict the compound’s electronic properties?
- Methodological Answer : Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections to model:
- HOMO-LUMO Gaps : Predict reactivity (e.g., ∆E ≈ 4.2 eV for oxidation stability) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for SAR modifications .
Q. How can contradictions between experimental and computational reactivity data be resolved?
- Methodological Answer :
Q. What experimental designs assess the environmental fate of this compound?
- Abiotic Degradation : Hydrolysis at pH 4–9 (25–50°C) to identify breakdown products.
- Biotic Studies : Soil microcosms with LC-MS/MS quantification (LOQ: 0.1 ppb) to track biodegradation pathways.
Q. How to design SAR studies for biological activity evaluation?
- Methodological Answer :
- Substituent Variation : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities against target enzymes (e.g., bacterial dihydrofolate reductase) .
- In Vitro Assays : Screen derivatives for antimicrobial activity via microbroth dilution (MIC values) .
Q. What analytical techniques quantify the compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
